molecular formula C16H12O3S B3049678 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- CAS No. 215173-01-6

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

Cat. No.: B3049678
CAS No.: 215173-01-6
M. Wt: 284.3 g/mol
InChI Key: MSESPEJTJPMBRC-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework. This particular compound features an oxirane (epoxy) group attached to the thioxanthone core, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- typically involves the following steps:

    Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and benzophenone derivatives, under acidic conditions.

    Introduction of Oxirane Group: The oxirane group can be introduced via the reaction of the thioxanthone core with epichlorohydrin in the presence of a base like sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production might also incorporate continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thioxanthone core, converting it to a hydroxyl group.

    Substitution: The oxirane ring is highly reactive and can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions to open the oxirane ring.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thioxanthone core.

    Substitution: Various substituted thioxanthone derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- involves its ability to absorb light and generate reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

  • Isopropyl-9H-thioxanthen-9-one
  • 2,4-Diethyl-9H-thioxanthen-9-one
  • Thioxanthone

Comparison:

  • Isopropyl-9H-thioxanthen-9-one: This compound has an isopropyl group instead of an oxirane group, which affects its reactivity and applications.
  • 2,4-Diethyl-9H-thioxanthen-9-one: The presence of ethyl groups influences its solubility and photophysical properties.
  • Thioxanthone: The parent compound without any substituents, used as a reference for understanding the effects of various substituents on the thioxanthone core.

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- stands out due to its unique oxirane group, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

2-(oxiran-2-ylmethoxy)thioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-16-12-3-1-2-4-14(12)20-15-6-5-10(7-13(15)16)18-8-11-9-19-11/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSESPEJTJPMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587862
Record name 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215173-01-6
Record name 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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